![molecular formula C8H6F2N2O B1457548 3-(2,2-Difluoroethoxy)isonicotinonitrile CAS No. 1545975-09-4](/img/structure/B1457548.png)
3-(2,2-Difluoroethoxy)isonicotinonitrile
Overview
Description
3-(2,2-Difluoroethoxy)isonicotinonitrile (DFEIN) is a fluorinated derivative of isonicotinonitrile (INN) that has been used in a variety of scientific research applications. DFEIN is an important compound due to its unique properties and its ability to be used in a variety of different experiments, including those involving biochemical and physiological effects. We will also provide a list of potential future directions for DFEIN research.
Scientific Research Applications
Thermally Activated Delayed Fluorescence (TADF)
This compound has been used in the design and synthesis of a new blue thermally activated delayed fluorescence emitter . Organic light-emitting diodes (OLEDs) that employed this emitter exhibited bright blue electroluminescence (EL) emission with a maximum EL quantum efficiency of 12.8% . This application is particularly significant in display and lighting technologies .
Organic Light-Emitting Diodes (OLEDs)
The compound plays a crucial role in the development of OLEDs . OLEDs featuring TADF can utilize both 25% singlet and 75% triplet excitons for electroluminescence (EL) through efficient up-conversion from non-radiative triplet (T1) to radiative singlet (S1) excited states . This allows the internal quantum efficiencies (ηint) to reach nearly 100% without the use of precious metals .
Donor-Acceptor (D-A) Electronic Systems
The compound has been used in the design of donor-acceptor (D-A) electronic systems possessing intramolecular charge-transfer (CT) characteristics . These systems offer a small spatial overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for inducing TADF characteristics in purely organic luminophores .
Construction of 2-Difluoro-2,3-Dihydrofurans
The compound has been used in the construction of 2-difluoro-2,3-dihydrofurans . This process features metal-free and additive-free conditions, high functional group tolerance, and readily accessible starting materials .
Conversion into α-Amino Acids
The compound can be readily converted into α-amino acids under a reducing atmosphere . This opens up new avenues for the research and development of amino acid drugs .
Synthesis of 2-Fluorofurans
The compound can also be used in the synthesis of 2-fluorofurans through fluorine elimination in the presence of magnesium powder and TBSCl . This is a novel and undeveloped strategy for the construction of 2-fluorofuran derivatives .
properties
IUPAC Name |
3-(2,2-difluoroethoxy)pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O/c9-8(10)5-13-7-4-12-2-1-6(7)3-11/h1-2,4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJYHUISGIWGSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Difluoroethoxy)isonicotinonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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